molecular formula C26H22N2O4 B2822478 methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate CAS No. 380477-38-3

methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate

Cat. No.: B2822478
CAS No.: 380477-38-3
M. Wt: 426.472
InChI Key: VNISJBYBBCRBMN-UHFFFAOYSA-N
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Description

Methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(Z)-2-cyano-3-[4-(methoxyphenyl)prop-2-enoyl]amino]benzoate
  • Methyl 2-[[(Z)-2-cyano-3-[4-(phenyl)prop-2-enoyl]amino]benzoate

Uniqueness

Methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate is unique due to the presence of the 4-[(4-methylphenyl)methoxy] group, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-18-7-9-20(10-8-18)17-32-22-13-11-19(12-14-22)15-21(16-27)25(29)28-24-6-4-3-5-23(24)26(30)31-2/h3-15H,17H2,1-2H3,(H,28,29)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNISJBYBBCRBMN-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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